(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-methoxypyridin-3-yl)-pyridin-4-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-6-10(7-14-8-11)12(15)9-2-4-13-5-3-9/h2-8,12,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXNTHBJDLCVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C(C2=CC=NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-methoxypyridine and 4-pyridinemethanol.
Reaction Conditions: A common method involves the use of a coupling reaction, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids.
Industrial Production Methods: Industrial production may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form carboxylates or ketones under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous solution, 80°C | (5-Methoxy-3-pyridinyl)pyridin-4-ylcarboxylic acid | 78% | |
| CrO₃ | H₂SO₄, acetone, 0°C → RT | (5-Methoxy-3-pyridinyl)pyridin-4-ylketone | 65% |
Key Findings :
-
Oxidation selectivity depends on reaction pH and temperature. Acidic KMnO₄ favors carboxylic acid formation, while CrO₃ in milder conditions yields ketones.
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Steric hindrance from the methoxy group slightly reduces yields compared to unsubstituted analogs.
Esterification and Etherification
The hydroxymethyl group reacts with acylating or alkylating agents:
Mechanistic Insights :
-
Acetylation proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon.
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Alkylation requires base-mediated deprotonation for efficient SN2 substitution .
Nucleophilic Substitution
The pyridine rings participate in halogenation and cross-coupling reactions:
Notable Observations :
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Chlorination at the 4-position of the pyridin-4-yl ring is favored due to lower steric hindrance.
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Suzuki coupling efficiency depends on the electron-withdrawing effect of the methoxy group, which activates the pyridine ring for cross-coupling .
Condensation and Cyclization
The hydroxymethyl group facilitates Schiff base formation and heterocycle synthesis:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pyrrole-2-carbaldehyde | EtOH, glacial AcOH, reflux | N-((1H-Pyrrol-2-yl)methylene) derivative | 85% | |
| NH₂NH₂·H₂O | THF, 40°C, 4h | Pyrazolo[1,5-a]pyrimidine analogs | 70% |
Applications :
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Schiff base derivatives show potential as ligands for metal coordination complexes .
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Hydrazine-mediated cyclization generates fused heterocycles with bioactive relevance .
Reduction and Protecting Group Strategies
The hydroxymethyl group can be protected or reduced for selective transformations:
Optimization Notes :
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Silyl protection enables selective functionalization of other reactive sites .
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Over-reduction to alkanes is minimized by low-temperature LiAlH₄ treatment .
Acid/Base-Mediated Rearrangements
Methoxy-directed lithiation enables regioselective modifications:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LDA, DMF | THF, -78°C, 5min | 2-Alkoxy-5-methoxypyridine derivatives | 63% | |
| NaOMe, CuI | MeOH, reflux, 2h | Methoxy exchange products | 85% |
Insights :
Scientific Research Applications
(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on the biological context.
Comparison with Similar Compounds
Key Structural Analogs and Properties
The table below compares (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol with structurally related pyridinylmethanol derivatives:
Electronic and Steric Effects
- Methoxy vs.
- Hydroxymethyl Positioning: The 4-CH₂OH group in pyridin-4-ylmethanol contrasts with 3-CH₂OH in pyridin-3-ylmethanol, altering hydrogen-bonding capacity and steric interactions in molecular recognition .
Biological Activity
(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxy group at the 5-position and a hydroxymethyl group at the 4-position of the pyridine ring, contributing to its unique pharmacological properties. The molecular formula of this compound is CHNO, with a molecular weight of 219.25 g/mol.
The primary mechanism of action for this compound involves its interaction with metabotropic glutamate receptors (mGluRs), which are crucial in neurotransmission and are implicated in various neurological disorders. Research indicates that this compound can modulate these receptors, suggesting potential therapeutic applications for conditions such as anxiety, depression, and schizophrenia.
Neuropharmacological Effects
Studies have demonstrated that this compound exhibits significant neuropharmacological effects. Its ability to influence mGluRs can lead to alterations in synaptic transmission, which is fundamental in the treatment of psychiatric disorders. The compound has been evaluated using techniques such as radioligand binding assays and electrophysiological recordings to assess its binding affinity and efficacy at these receptors.
Antimicrobial Activity
While the primary focus has been on its neuropharmacological potential, some studies have also explored the antimicrobial properties of this compound. Preliminary data suggest that it may exhibit moderate activity against certain pathogenic bacteria and fungi, although further research is needed to establish its efficacy in this area .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key similarities and differences:
| Compound Name | Similarity Index | Notable Features |
|---|---|---|
| (6-Methoxypyridin-3-yl)methanol | 0.80 | Different methoxy position; potential for varied activity |
| (2-Bromo-6-methoxypyridin-3-yl)methanol | 0.80 | Halogen substitution may alter reactivity patterns |
| (6-Methoxypyridin-3-yl)methanamine | 0.79 | Amino group introduces different reactivity |
| 5-Chloro-3-hydroxymethyl-6-methoxypyridine | 0.78 | Chlorine substitution could influence pharmacokinetics |
| (2-Chloro-6-methoxypyridin-3-yl)methanol | 0.77 | Similar structure with halogen influence |
This comparative analysis highlights how minor structural modifications can lead to significant differences in biological activity and pharmacological profiles.
Case Studies and Research Findings
- Neuropharmacology : A study focusing on the interaction of this compound with mGluRs revealed that it could enhance synaptic plasticity, which is critical for learning and memory processes.
- Antimicrobial Potential : In vitro assays indicated that while not primarily an antimicrobial agent, this compound showed some inhibitory effects against Gram-positive bacteria, suggesting avenues for further exploration in infectious disease contexts .
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR can confirm the methoxy and pyridine substituents, with chemical shifts for pyridin-4-ylmethanol protons typically appearing at δ 8.5–8.7 ppm (aromatic) and δ 4.7–5.0 ppm (hydroxymethyl) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures purity, using C18 columns and acetonitrile/water mobile phases .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., exact mass for CHNO: 216.0899 Da) .
How can X-ray crystallography resolve the stereochemical and intermolecular interaction profiles of this compound?
Advanced Research Question
- Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
- Structure Refinement : SHELXL software refines atomic positions, thermal parameters, and hydrogen bonding networks, critical for understanding crystal packing and hydrogen-bonded dimers .
- Key Outputs : Bond angles/ lengths (e.g., C-O and C-N distances), torsion angles between pyridine rings, and π-π stacking interactions .
How can contradictory data in synthetic yields or spectroscopic results be systematically addressed?
Advanced Research Question
- Yield Discrepancies : Optimize stoichiometry (e.g., boronic acid/pyridine halide ratio) and reaction time. For example, extended stirring (24–48 hrs) may improve coupling efficiency .
- Spectral Artifacts : Use deuterated solvents (e.g., DMSO-d) to avoid proton exchange interference in NMR. Confirm peak assignments via 2D techniques (COSY, HSQC) .
- Reproducibility : Standardize anhydrous conditions (e.g., molecular sieves) to mitigate moisture-sensitive intermediates .
What pharmacological targets or mechanisms are plausible for this compound based on structural analogs?
Advanced Research Question
- Enzyme Inhibition : Analogous pyridinylmethanols (e.g., PI3Kα inhibitors) suggest potential kinase or phosphatase modulation. Molecular docking studies can predict binding to ATP-binding pockets .
- Antimicrobial Activity : Pyridine derivatives with methoxy groups exhibit activity against Gram-positive bacteria via membrane disruption. Minimum inhibitory concentration (MIC) assays are recommended .
- Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsome assays to assess pharmacokinetic profiles .
What computational methods are suitable for predicting the compound’s physicochemical properties?
Advanced Research Question
- DFT Calculations : Gaussian or ORCA software can optimize geometry, calculate dipole moments, and predict IR/Raman spectra.
- Solubility Prediction : Use COSMO-RS models to estimate logP and aqueous solubility, critical for formulation studies .
- ADMET Profiles : SwissADME or pkCSM platforms predict absorption, toxicity, and metabolic pathways .
How can stereochemical outcomes in synthesis be controlled or analyzed?
Advanced Research Question
- Chiral Chromatography : Use Chiralpak columns (e.g., IA or IB) with hexane/isopropanol to resolve enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed ECD data .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to induce enantioselectivity .
What are the best practices for handling and storing this compound to ensure stability?
Basic Research Question
- Storage : Under inert gas (argon) at –20°C in amber vials to prevent oxidation or photodegradation .
- Handling : Use gloveboxes for moisture-sensitive reactions and vacuum-sealed apparatus for air-free transfers .
- Stability Monitoring : Periodic HPLC analysis to detect decomposition products (e.g., methoxy group hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
